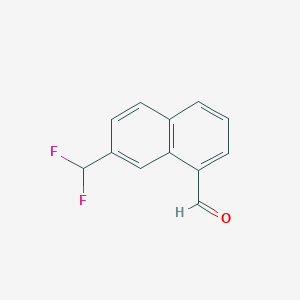
7-(Difluoromethyl)-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-1-naphthaldehyde is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out under metal-free conditions, making it operationally simple and environmentally friendly.
Industrial Production Methods: Industrial production of 7-(Difluoromethyl)-1-naphthaldehyde may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Difluoromethyl)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various difluoromethyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-1-naphthaldehyde involves its interaction with molecular targets through its difluoromethyl and aldehyde functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications .
Vergleich Mit ähnlichen Verbindungen
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain the difluoromethyl group and exhibit similar biological activities.
Difluoromethylthioethers: These compounds have a difluoromethyl group attached to a sulfur atom and are used in similar applications.
Uniqueness: 7-(Difluoromethyl)-1-naphthaldehyde is unique due to its specific structural features, including the naphthalene ring and the aldehyde functional group.
Eigenschaften
Molekularformel |
C12H8F2O |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
7-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |
InChI-Schlüssel |
LIKWYIYMHPCGSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
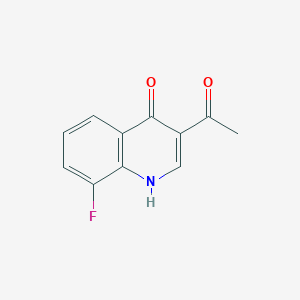

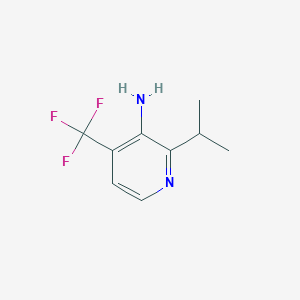
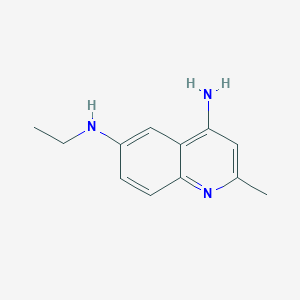
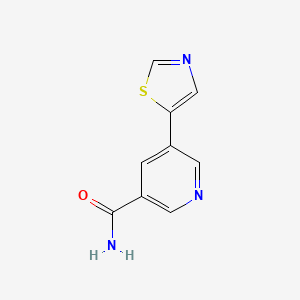
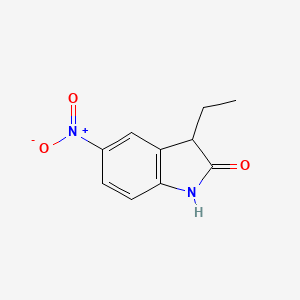
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
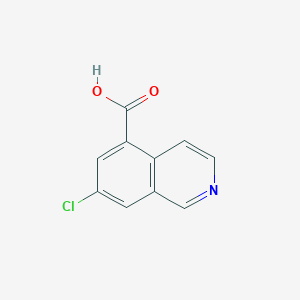

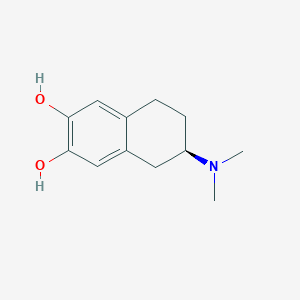

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
